Black PN
Overview
Description
Black phosphorus nitride, commonly referred to as Black PN, is an inorganic compound composed of phosphorus and nitrogen. It is classified as a binary nitride and is represented by the chemical formula PN. This compound is known for its unique properties, including a P-N triple bond with a lone pair on each atom, making it isoelectronic with nitrogen, carbon monoxide, phosphorus, carbon disulfide, and silicon monoxide . Black phosphorus nitride is highly unstable under standard conditions and tends to rapidly self-polymerize. It has been detected in the interstellar medium and is thought to play a significant role in the atmospheres of Jupiter and Saturn .
Mechanism of Action
Target of Action
Black PN, also known as Brilliant Black BN or E151, is a synthetic black diazo dye . It is primarily used as a food coloring agent It has been suggested that it may interact with various cellular components due to its chemical structure .
Mode of Action
As a diazo dye, it is known to be soluble in water and usually comes as a tetrasodium salt . It is believed to interact with its targets through non-covalent interactions, such as hydrogen bonding and ionic interactions .
Biochemical Pathways
Some studies suggest that it may have an impact on oxidative stress-related parameters . In a study conducted on fruit flies, this compound was found to alter the level and activity of oxidative stress-related biomarkers in a dose-dependent manner .
Pharmacokinetics
Due to its water solubility, it is expected to be readily absorbed and distributed throughout the body . It is also likely to be excreted via the kidneys due to its small molecular size .
Result of Action
For instance, Brilliant Black BN was found positive in a micronucleus test and a Comet assay in vitro .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy as a food coloring agent can be affected by factors such as pH, temperature, and light exposure . Moreover, its action can also be influenced by the presence of other food components .
Biochemical Analysis
Biochemical Properties
“Black PN” interacts with various enzymes and proteins, affecting their gene expression and activity. For instance, it has been observed to affect the gene expression and activity of superoxide dismutase, catalase (CAT), glutathione peroxidase (GPX), and acetylcholinesterase (AChE) enzymes .
Cellular Effects
“this compound” has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, treatment with “this compound” caused a decrease in both gene expression and enzyme activity of CAT and GPx .
Molecular Mechanism
At the molecular level, “this compound” exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been observed to decrease AChE activity, glutathione (GSH) level, and mitochondrial DNA (mtDNA) copy number .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” change over time. It has been observed that treatment with “this compound” can trigger toxicity by altering the level and activity of oxidative stress-related biomarkers in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of “this compound” vary with different dosages. For instance, in fruit flies (Drosophila melanogaster), it was observed that treatment with 5 mg/mL of the dye caused a decrease in both gene expression and enzyme activity of CAT and GPx .
Preparation Methods
The preparation of black phosphorus nitride involves several synthetic routes and reaction conditions. One common method is the chemical vapor deposition (CVD) technique, where phosphorus and nitrogen gases are reacted at high temperatures to form black phosphorus nitride. Another method involves the use of a phosphorus source, such as red phosphorus, which is reacted with nitrogen gas in a sealed tube at elevated temperatures. The reaction conditions typically include temperatures ranging from 500°C to 1000°C and pressures of up to 100 kPa .
Industrial production methods for black phosphorus nitride are still in the developmental stage due to the compound’s instability and high reactivity. Current research is focused on optimizing the synthesis process to improve yield and stability while reducing production costs .
Chemical Reactions Analysis
Black phosphorus nitride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, black phosphorus nitride reacts with oxygen to form phosphorus oxides and nitrogen oxides. Common reagents used in these reactions include oxygen gas and hydrogen peroxide. The major products formed from these reactions are phosphorus pentoxide and nitrogen dioxide .
In reduction reactions, black phosphorus nitride can be reduced to elemental phosphorus and ammonia using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction conditions typically involve temperatures ranging from 200°C to 400°C and inert atmospheres to prevent oxidation .
Substitution reactions of black phosphorus nitride involve the replacement of the nitrogen atom with other elements or groups. For example, black phosphorus nitride can react with halogens to form phosphorus halides and nitrogen gas. Common reagents used in these reactions include chlorine, bromine, and iodine .
Scientific Research Applications
Black phosphorus nitride has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a precursor for the synthesis of other phosphorus-containing compounds. In biology, black phosphorus nitride is being explored for its potential use in drug delivery systems and bioimaging due to its biocompatibility and tunable properties .
In medicine, black phosphorus nitride is being investigated for its potential use in photothermal therapy and as a contrast agent for magnetic resonance imaging (MRI).
In industry, black phosphorus nitride is used in the development of advanced materials for energy storage and conversion, such as batteries and supercapacitors.
Comparison with Similar Compounds
Black phosphorus nitride is unique compared to other similar compounds due to its combination of high surface area, tunable bandgap, and biocompatibility. Similar compounds include phosphorus mononitride, phosphorus pentachloride, and phosphorus trichloride . While these compounds share some properties with black phosphorus nitride, they differ in their chemical structure, reactivity, and applications.
Phosphorus mononitride, for example, is also a binary nitride but is highly unstable and tends to polymerize rapidly . Phosphorus pentachloride and phosphorus trichloride, on the other hand, are phosphorus halides with different chemical properties and applications .
Properties
CAS No. |
2519-30-4 |
---|---|
Molecular Formula |
C28H21N5NaO14S4 |
Molecular Weight |
802.7 g/mol |
IUPAC Name |
tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C28H21N5O14S4.Na/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38;/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47); |
InChI Key |
IZLSHSYQPYPPRM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Isomeric SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=C(/C(=N/NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])/C2=O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
2519-30-4 |
physical_description |
Black powder or granules |
Synonyms |
4-(Acetylamino)-5-hydroxy-6-[2-[7-sulfo-4-[2-(4-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-1,7-naphthalenedisulfonic Acid Sodium Salt (1:4); 4-(Acetylamino)-5-hydroxy-6-[[7-sulfo-4-[(4-sulfophenyl)azo]-1-naphthalenyl]azo]-, tetrasodium Salt 1,7- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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